molecular formula C29H20O4 B11167032 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11167032
M. Wt: 432.5 g/mol
InChI Key: DQEQPIKOUNUANP-UHFFFAOYSA-N
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Description

10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one: is a complex organic compound that belongs to the class of furochromones. This compound is characterized by its unique structure, which includes a biphenyl group, a methoxy group, and a methyl group attached to a benzo[c]furo[3,2-g]chromen-5-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the benzo[c]furo[3,2-g]chromen-5-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the biphenyl group: This step often involves a Suzuki coupling reaction, where a biphenyl boronic acid is coupled with a halogenated intermediate.

    Methoxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The biphenyl, methoxy, and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and anticancer treatments.

    Industry: It may be used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 10-(4-biphenylyl)-3-methoxy-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one stands out due to the presence of the biphenyl group, which can significantly influence its chemical and biological properties. The biphenyl group may enhance the compound’s ability to interact with biological targets, potentially leading to greater efficacy in therapeutic applications.

Properties

Molecular Formula

C29H20O4

Molecular Weight

432.5 g/mol

IUPAC Name

3-methoxy-7-methyl-10-(4-phenylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C29H20O4/c1-17-27-24(15-23-22-13-12-21(31-2)14-25(22)29(30)33-28(17)23)26(16-32-27)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-16H,1-2H3

InChI Key

DQEQPIKOUNUANP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=C(C=C6)OC)C(=O)O2

Origin of Product

United States

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